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Compound of Interest

Compound Name: Carinol

Cat. No.: B1649365

A Note on "Carinol": Initial searches for "Carinol" did not yield any relevant scientific data. The
information presented here pertains to Carvedilol, a well-researched pharmaceutical agent,
which is presumed to be the intended subject of the query.

For the Attention of: Researchers, scientists, and drug development professionals.

Introduction: The Multifaceted Mechanism of
Carvedilol

Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist and an
alpha-1 adrenergic receptor antagonist.[1] This dual-receptor blockade is fundamental to its
therapeutic efficacy in cardiovascular diseases, primarily hypertension and heart failure.[1][2]
By blocking B1- and [32-adrenergic receptors, carvedilol reduces heart rate and cardiac
contractility.[3] Concurrently, its antagonism of al-adrenergic receptors leads to vasodilation
and a reduction in peripheral vascular resistance.[3]

Beyond its classical antagonist functions, carvedilol exhibits "biased agonism." It has been
shown to act as an inverse agonist for Gs-protein-dependent adenylyl cyclase activation while
simultaneously stimulating B-arrestin-mediated signaling pathways, such as the
phosphorylation of extracellular signal-regulated kinase (ERK).[4] This biased signaling may
contribute to its unique clinical benefits, particularly in the context of heart failure.[4] Carvedilol
also possesses antioxidant properties, protecting cells from oxidative stress.[5]
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Quantitative Data: Receptor Affinity and Functional

Potency

The following tables summarize key quantitative data for carvedilol, providing a comparative

overview of its binding affinities and functional potencies across various experimental systems.

Table 1: Adrenergic Receptor Binding Affinity of Carvedilol

Receptor . .
Ligand Parameter Value (nM) Preparation Reference

Subtype
B1- Carvedilol (S- ) Human

_ _ Ki 11 _ [6]
Adrenergic isomer) Recombinant
B1- Carvedilol (R- ) Human

, , Ki 15.3 _ [6]
Adrenergic isomer) Recombinant

Human

B1- : :

) Carvedilol KD ~4-5 Ventricular [7]
Adrenergic )

Myocardium

B2- Carvedilol (S- ) Human

) ) Ki 0.40 ] [6]
Adrenergic isomer) Recombinant
B2- Carvedilol (R- ) Human

_ _ Ki 26.1 _ [6]
Adrenergic isomer) Recombinant
al- . . .

) Carvedilol Ki 0.81 Not Specified  [8]
Adrenergic

Table 2: Functional Potency and Other In Vitro Activities of Carvedilol
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Cell Line /
Assay Parameter Value (uM) Reference
System
Inhibition of LDH
release ]
. Bovine
(Xanthine-
) IC50 3.8 Pulmonary Artery  [5]
Xanthine )
) Endothelial Cells
Oxidase
induced)
Inhibition of LDH
release .
) Human Umbilical
(Xanthine- . .
) IC50 2.6 Vein Endothelial [5]
Xanthine
) Cells
Oxidase
induced)
Inhibition of Human
Mitogenesis Pulmonary Artery
IC50 0.3-2.0 [9]
(PDGF- Vascular Smooth
stimulated) Muscle Cells
Inhibition of Cell Human
Migration Pulmonary Artery
IC50 3.0 9]
(PDGF- Vascular Smooth
stimulated) Muscle Cells
Inhibition of Lipid )
o Rat Brain
Peroxidation IC50 8.1 [9]
o Homogenate
(Fe++-initiated)
Scavenging of
DMPO-OH IC50 25.0 Cell-free system 9]
radical

Signaling Pathways

Carvedilol's mechanism of action involves a complex interplay of canonical and non-canonical

signaling pathways.
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Caption: Carvedilol's dual receptor antagonism and biased agonism.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of
action of Carvedilol.

Protocol 1: Radioligand Binding Assay (Competition)

Obijective: To determine the binding affinity (Ki) of Carvedilol for adrenergic receptors.

Materials:

Membrane preparations from cells expressing the target receptor (e.g., HEK293-B1AR).

Radioligand (e.g., [3H]-Dihydroalprenolol for 3-receptors).

Carvedilol stock solution and serial dilutions.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
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e Non-specific binding control: Propranolol (10 uM).

o 96-well filter plates (e.g., GF/C glass fiber).

« Scintillation fluid and counter.

Procedure:

» Prepare serial dilutions of Carvedilol in Assay Buffer.
e In a 96-well plate, add in triplicate:

o Total Binding: 50 uL Assay Buffer, 50 uL radioligand (at a concentration near its Kd), 100
ML membrane preparation.

o Non-specific Binding: 50 uL Propranolol, 50 uL radioligand, 100 uL membrane preparation.

o Competition: 50 pL of each Carvedilol dilution, 50 L radioligand, 100 uL membrane
preparation.

 Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

o Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
e Wash the filters three times with 3 mL of ice-cold Wash Buffer.[10]

o Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.

o Data Analysis: Calculate specific binding by subtracting non-specific counts from total and
competition counts. Plot the percentage of specific binding against the log concentration of
Carvedilol to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.
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Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay - cCAMP Measurement
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Objective: To measure Carvedilol's effect on agonist-stimulated cAMP production.

Materials:

Whole cells expressing the target 3-adrenergic receptor (e.g., HEK293 cells).
e [(-agonist (e.g., Isoproterenol).

» Carvedilol stock solution and serial dilutions.

e Phosphodiesterase inhibitor (e.g., IBMX).

e CAMP assay kit (e.g., HTRF, AlphaScreen).

o Cell lysis buffer.

Procedure:

Plate cells in a 96-well plate and allow them to adhere.

o Pre-treat cells with varying concentrations of Carvedilol in the presence of IBMX for 30
minutes.

» Stimulate the cells with a fixed concentration of Isoproterenol (e.g., EC80) for a defined
period (e.g., 15-30 minutes).

e Lyse the cells according to the CAMP assay kit protocol.
o Measure intracellular cCAMP levels using the kit's detection method.

o Data Analysis: Plot the cAMP concentration against the log concentration of Carvedilol to
determine the IC50 for the inhibition of cCAMP production.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

Objective: To assess Carvedilol-induced B-arrestin-mediated signaling.

Materials:
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o HEK293 cells stably expressing 2AR.

e Carvedilol (10 pM).

e |soproterenol (10 uM, as a positive control).

e Serum-free medium.

o Cell lysis buffer with protease and phosphatase inhibitors.

e Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.

o HRP-conjugated secondary antibody.

o Chemiluminescence substrate and imaging system.

Procedure:

e Grow cells to ~90% confluency in 6-well plates and serum-starve for 16 hours.[11]

o Stimulate cells with 10 uM Carvedilol or Isoproterenol for 5 minutes.

e Immediately place plates on ice and wash with ice-cold PBS.

e Lyse the cells and collect the protein lysates.

o Determine protein concentration (e.g., BCA assay).

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with anti-phospho-ERK1/2 antibody overnight at 4°C.

e Wash and incubate with HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescence substrate.

 Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.

o Data Analysis: Quantify band intensities and express phospho-ERK as a ratio to total-ERK.
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Protocol 4: In Vivo Blood Pressure Measurement in
Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of Carvedilol.
Materials:

e Spontaneously Hypertensive Rats (SHR).

Carvedilol solution for oral administration (e.g., 3-30 mg/kg).[12]

Vehicle control.

Non-invasive tail-cuff blood pressure measurement system.

Animal restrainer and warming chamber.

Procedure:

o Acclimatize the rats to the restrainer and tail-cuff procedure for several days.

e Warm the rats in a chamber at 37 + 1°C for 10-15 minutes to detect tail artery pulsations.[13]

o Measure baseline systolic blood pressure (SBP) and heart rate (HR). Take the average of at
least six separate measurements.[13]

o Administer a single oral dose of Carvedilol or vehicle.

e Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, 24
hours).

» Data Analysis: Calculate the change in SBP and HR from baseline for each group. Use
appropriate statistical tests (e.g., ANOVA) to compare the Carvedilol group to the vehicle
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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